molecular formula C7H4BrF3O B1289498 (6-Bromo-2,3,4-trifluorophenyl)methanol CAS No. 651326-73-7

(6-Bromo-2,3,4-trifluorophenyl)methanol

Cat. No.: B1289498
CAS No.: 651326-73-7
M. Wt: 241 g/mol
InChI Key: BNIXKLPDUMIALR-UHFFFAOYSA-N
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Description

(6-Bromo-2,3,4-trifluorophenyl)methanol ( 2794127-16-3) is a high-value benzyl alcohol derivative with the molecular formula C13H8BrF3O and a molecular weight of 317.11 g/mol. This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of complex molecules with potential therapeutic applications. The strategic incorporation of both bromine and multiple fluorine atoms on the phenyl ring makes it a privileged scaffold for constructing active pharmaceutical ingredients (APIs). The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for rapid diversification of the molecular core. The trifluoromethyl group is a critical pharmacophore in modern drug design, known to significantly influence a compound's properties by enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets through its high electronegativity and lipophilicity. Compounds featuring the trifluoromethyl group constitute a substantial portion of FDA-approved drugs, underscoring their importance in developing treatments for various diseases . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-2,3,4-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXKLPDUMIALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)CO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591972
Record name (6-Bromo-2,3,4-trifluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651326-73-7
Record name (6-Bromo-2,3,4-trifluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 2,3,4 Trifluorophenyl Methanol

Established Synthetic Pathways for Aryl Methanol (B129727) Formation

The formation of aryl methanols, also known as benzylic alcohols, is a fundamental transformation in organic synthesis. Several well-established methods can be employed, with the choice of pathway often dictated by the nature of the starting materials and the desired substitution pattern on the aromatic ring.

One of the most common industrial methods for producing benzyl (B1604629) alcohol involves the hydrolysis of benzyl chloride. Another significant route is the hydrogenation of benzaldehyde. wikipedia.org For laboratory-scale synthesis, the Grignard reaction of a phenylmagnesium halide with formaldehyde is a classic and versatile approach. wikipedia.org The Cannizzaro reaction of benzaldehyde also yields benzyl alcohol, although it produces benzoic acid as a co-product. wikipedia.org

The addition of organometallic reagents, such as Grignard reagents or organolithium species, to aldehydes is a powerful tool for constructing carbon-carbon bonds and generating alcohols. mt.comorganic-chemistry.org Furthermore, the reduction of benzoic acids and their esters using reducing agents like lithium aluminum hydride (LiAlH₄) provides a direct route to the corresponding benzyl alcohols. patsnap.com

These foundational methods provide a toolbox for the synthesis of aryl methanols. However, the successful application of these techniques to polyhalogenated systems like (6-Bromo-2,3,4-trifluorophenyl)methanol requires careful consideration of the electronic effects of the halogen substituents and potential side reactions.

Regioselective Synthetic Strategies for Polyhalogenated Aryl Systems

The synthesis of polyhalogenated aromatic compounds with a specific substitution pattern is a significant challenge due to the directing effects of the existing halogen atoms. nih.gov Achieving high regioselectivity is crucial to avoid the formation of isomeric mixtures that can be difficult to separate. polyu.edu.hk

Several strategies have been developed to control the regioselectivity of halogenation and other substitution reactions on aromatic rings. Electrophilic aromatic substitution (EAS) is a common method for introducing halogens, but the directing effects of the substituents must be carefully managed. youtube.comyoutube.com For instance, in a polyhalogenated benzene (B151609) ring, the position of the incoming electrophile is influenced by the combined electronic and steric effects of the already present halogens.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, offer a powerful alternative for the regioselective construction of polyhalogenated biaryls and other complex aromatic systems. polyu.edu.hk These methods often require the pre-functionalization of the aromatic rings with groups like boronic acids or organotins, allowing for precise control over the point of coupling.

Directed ortho-metalation (DoM) is another valuable technique where a directing group on the aromatic ring guides the deprotonation and subsequent functionalization of the adjacent ortho position. This strategy enables the introduction of substituents with high regiocontrol.

In the context of synthesizing this compound, these regioselective strategies would be critical in establishing the desired 2,3,4-trifluoro-6-bromo substitution pattern on the benzene ring before or during the introduction of the methanol group.

Development of Novel Approaches for Bromotrifluorophenyl Building Blocks

The synthesis of molecules like this compound relies on the availability of suitable bromotrifluorophenyl building blocks. The development of efficient methods for preparing these key intermediates is an active area of research. Fluorinated building blocks are of significant interest in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms. nih.gov

One approach involves the selective bromination of trifluorinated aromatic precursors. The regioselectivity of such a reaction would be governed by the directing effects of the fluorine atoms. Alternatively, a bromo-substituted precursor could be subjected to selective fluorination reactions. The introduction of fluorine can be achieved using various reagents, including electrophilic fluorinating agents. nih.gov

Cross-coupling reactions can also be employed to construct the bromotrifluorophenyl scaffold. For example, a di- or tri-halogenated benzene derivative could undergo a regioselective coupling reaction to introduce the bromo or fluoro substituents.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound. Key parameters that often require careful tuning include the choice of solvent, temperature, catalyst, and reaction time.

For reactions involving Grignard reagents, such as the potential synthesis of the target molecule from a bromotrifluorophenyl Grignard reagent and formaldehyde, the formation of the Grignard reagent itself can be a critical step. researchgate.net The use of activators like lithium chloride (LiCl) can significantly enhance the rate and efficiency of the halogen-magnesium exchange, particularly for less reactive aryl halides. researchgate.netresearchgate.net The choice of solvent is also crucial, as it can influence the solubility and reactivity of the organometallic species. dtu.dk

In cross-coupling reactions, the selection of the appropriate catalyst and ligands is essential for achieving high catalytic activity and selectivity. The reaction temperature and time must also be carefully controlled to maximize product formation while minimizing side reactions and decomposition.

The use of flow chemistry can offer significant advantages for optimizing reactions, allowing for precise control over reaction parameters and facilitating rapid screening of different conditions. mt.comdtu.dk This technology can be particularly beneficial for exothermic reactions like Grignard formations, ensuring better temperature control and safety. mt.com

A hypothetical reaction for the synthesis of this compound could involve the Grignard reaction of 1,5-dibromo-2,3,4-trifluorobenzene with a suitable aldehyde. The optimization of this reaction would involve a careful study of the following parameters:

ParameterConditions to be OptimizedRationale
Grignard Reagent Formation Magnesium activation (e.g., I₂, 1,2-dibromoethane), solvent (e.g., THF, diethyl ether), temperatureTo ensure efficient and complete formation of the Grignard reagent from the polyhalogenated precursor.
Reaction with Electrophile Electrophile (e.g., formaldehyde, paraformaldehyde), temperature, addition rateTo control the exothermicity of the reaction and minimize side products.
Work-up Quenching agent (e.g., saturated NH₄Cl), extraction solventTo ensure efficient isolation and purification of the desired alcohol.

Scalable Synthesis and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a larger, scalable process introduces a new set of challenges that must be addressed. amanote.com Process chemistry focuses on developing safe, efficient, and cost-effective methods for the large-scale production of chemical compounds.

For the synthesis of this compound, several factors would need to be considered for a scalable process. The cost and availability of the starting materials are primary concerns. The safety of the reaction, particularly when handling pyrophoric organometallic reagents like Grignard reagents, is of utmost importance. mt.com The management of reaction exotherms becomes more critical on a larger scale.

The choice of solvents and reagents should also be evaluated based on their environmental impact and ease of handling and disposal. Green chemistry principles, such as the use of less hazardous solvents and the minimization of waste, are increasingly important in process development. youtube.com

The purification of the final product on a large scale can also be challenging. Crystallization is often the preferred method for purification in process chemistry due to its efficiency and scalability.

Furthermore, the development of a robust and reproducible process requires a thorough understanding of the reaction mechanism and the identification of critical process parameters that could affect the yield and purity of the final product. dtu.dk

Reactivity and Functional Group Transformations of 6 Bromo 2,3,4 Trifluorophenyl Methanol

Reactions at the Primary Alcohol Moiety

The primary alcohol group in (6-bromo-2,3,4-trifluorophenyl)methanol is susceptible to a variety of transformations, including oxidation, reduction, esterification, and etherification. The electron-withdrawing nature of the trifluorinated phenyl ring can impact the reactivity of the adjacent benzylic position.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For benzylic alcohols, this conversion is often readily achieved using a variety of oxidizing agents. The selective oxidation of benzyl (B1604629) alcohol derivatives can be accomplished under mild conditions, often with high yields. For instance, the use of peroxymonosulfate (B1194676) (PMS) activated by carbon nanotubes (CNTs) has been shown to be effective for the selective oxidation of benzyl alcohol to benzaldehyde. In these reactions, modified CNTs can lead to significant promotion of the product yield with high selectivity. gdut.edu.cn Another sustainable approach involves the use of ruthenium supported on alumina (B75360) with air as the oxidant, which provides good conversion and complete selectivity for the aldehyde. mdpi.com While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to other benzyl alcohols, potentially influenced by the electronic properties of the polyfluorinated ring.

Table 1: Representative Conditions for the Oxidation of Benzyl Alcohol Analogues Data presented is for analogous benzyl alcohol compounds to illustrate typical reaction conditions.

Oxidant/CatalystSolventTemperature (°C)ProductYield (%)
PMS / O-CNTsAcetonitrile/Water50Benzaldehyde>80 (selectivity)
Ru/Alumina, AirSolvent-free-Benzaldehyde62

Reductions of the Alcohol Group

While the reduction of a primary alcohol is less common than its oxidation, it can be achieved under certain conditions, typically involving conversion of the alcohol to a better leaving group, such as a halide or tosylate, followed by hydrogenolysis. However, for a molecule like this compound, the aryl bromide is more susceptible to certain reductive conditions, and selective reduction of the alcohol without affecting the aryl bromide would require careful choice of reagents.

Esterification and Etherification Reactions

The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other alcohols.

Etherification: Benzyl ethers can be synthesized through various methods, including the Williamson ether synthesis. For fluorinated benzyl alcohols, etherification has been used to introduce protecting groups, with studies showing that the presence of fluorine atoms can enhance NMR spectral resolution. wiserpub.com The direct etherification of benzyl alcohols can be catalyzed by transition metals like palladium or platinum on carbon, often under solvent-free conditions. scirp.org Iron chlorides have also been employed as eco-friendly catalysts for both homo- and cross-etherification of benzyl alcohols. acs.org

Table 2: Examples of Esterification and Etherification of Benzyl Alcohol Analogues Data presented is for analogous benzyl alcohol compounds to illustrate typical reaction conditions.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
EsterificationAcetic AcidAcid catalystBenzyl acetate (B1210297)
EsterificationAlkyl-substituted azaarenesTBAIBenzyl esters
EtherificationFluorinated benzyl bromidesWilliamson synthesisFluorinated benzyl ethers
EtherificationBenzyl alcohol (self-reaction)Pd/C or Pt/CDibenzyl ether

Deoxyfluorination and Deoxytrifluoromethylation Strategies for Related Alcohols

The conversion of a hydroxyl group to a fluorine atom (deoxyfluorination) or a trifluoromethyl group (deoxytrifluoromethylation) is a valuable transformation in medicinal and materials chemistry.

Deoxyfluorination: A variety of reagents have been developed for the deoxyfluorination of alcohols. Reagents like AlkylFluor are practical and high-yielding for the conversion of primary and secondary alcohols to their corresponding fluorides. organic-chemistry.org Visible light-induced photocatalytic deoxyfluorination of benzyl alcohols using sulfur hexafluoride (SF6) as the fluorinating agent has also been reported as an efficient method. rsc.orgresearchgate.net Aryl fluorosulfonates have also been developed as stable and efficient deoxyfluorinating reagents for a range of alcohols, including benzylic ones. cas.cn

Deoxytrifluoromethylation: The direct conversion of alcohols to trifluoromethyl compounds has been achieved through copper metallaphotoredox-mediated reactions. This method is applicable to a wide range of alcohols, including activated benzylic alcohols. nih.govprinceton.edu

Transformations Involving the Aryl Bromide Functionality

The aryl bromide in this compound is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. It is a powerful tool for the formation of biaryl structures. The Suzuki-Miyaura coupling of aryl bromides, including those with alcohol functionalities, with various boronic acids or their esters proceeds efficiently in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is a highly effective method for the synthesis of arylalkynes. The reaction has been successfully applied to various brominated aromatic and heteroaromatic compounds, including those containing other functional groups. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a versatile method for the synthesis of arylamines and has seen wide application in medicinal chemistry. The reaction is compatible with a broad range of aryl bromides and primary or secondary amines, and various generations of catalyst systems have been developed to improve its scope and efficiency. nih.govresearchgate.net

Table 3: Overview of Cross-Coupling Reactions for Aryl Bromide Analogues Data presented is for analogous aryl bromide compounds to illustrate typical reaction conditions.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)Biaryl or Styrene derivative
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Amine baseArylalkyne
Buchwald-HartwigPrimary or secondary aminePd catalyst, Phosphine ligand, Base (e.g., NaOtBu)Arylamine

Nucleophilic Aromatic Substitution with Bromine as Leaving Group

The aromatic ring of this compound is highly electron-deficient due to the strong inductive effects of the three fluorine atoms. This pronounced electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.org

For an SNAr reaction to proceed efficiently, the negative charge of the Meisenheimer intermediate must be stabilized, typically by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com In this compound, the fluorine atoms at positions C2, C3, and C4 collectively stabilize the intermediate formed upon nucleophilic attack.

The bromine atom at the C6 position is a viable leaving group. While typically bromide is a better leaving group than fluoride (B91410) in SN2 reactions, the trend can be reversed in SNAr reactions. The rate-determining step in SNAr is the initial attack of the nucleophile, not the departure of the leaving group. libretexts.orgyoutube.com Highly electronegative substituents like fluorine strongly polarize the carbon atom they are attached to, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org However, the C-Br bond is significantly weaker than the C-F bond, which can favor bromine's departure in the fast, second step of the reaction. The ultimate regioselectivity—whether the bromine or one of the fluorines is displaced—will depend on the specific nucleophile and reaction conditions. Displacement of the bromine at C6 is sterically hindered by the adjacent hydroxymethyl group, which may favor substitution at other positions if kinetically accessible.

Common nucleophiles used in SNAr reactions on polyhalogenated aromatics include alkoxides, thiolates, and amines, leading to the formation of aryl ethers, thioethers, and anilines, respectively. mdpi.com

Table 1: Predicted Products of Nucleophilic Aromatic Substitution on this compound
Nucleophile (Nu⁻)Reagent ExamplePredicted Product (Assuming Br Displacement)
MethoxideSodium Methoxide (NaOMe)(6-Methoxy-2,3,4-trifluorophenyl)methanol
EthoxideSodium Ethoxide (NaOEt)(6-Ethoxy-2,3,4-trifluorophenyl)methanol
PhenoxideSodium Phenoxide (NaOPh)(6-Phenoxy-2,3,4-trifluorophenyl)methanol
EthanethiolateSodium Ethanethiolate (NaSEt)[6-(Ethylthio)-2,3,4-trifluorophenyl]methanol
AzideSodium Azide (NaN₃)(6-Azido-2,3,4-trifluorophenyl)methanol
AmmoniaAmmonia (NH₃)(6-Amino-2,3,4-trifluorophenyl)methanol

Directed Ortho-Metalation and Lithiation-Substitution Protocols

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. The hydroxymethyl group (-CH₂OH) in this compound can function as a DMG. Treatment with a strong alkyllithium base, such as n-butyllithium or sec-butyllithium, first deprotonates the alcohol to form a lithium alkoxide (-CH₂OLi). This alkoxide then directs a second equivalent of the base to remove a proton from the ortho C5 position, forming a dianionic species. researchgate.net

This ortho-lithiated intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups specifically at the C5 position. This method provides a reliable route to pentasubstituted benzene (B151609) derivatives that would be difficult to access through other means. The bromine atom and the three fluorine atoms typically remain intact during this process, allowing for subsequent transformations.

Table 2: Potential Products from Directed Ortho-Metalation of this compound
Step 1 ReagentsElectrophile (E⁺)Product
2 eq. n-BuLiDimethylformamide (DMF)2-Bromo-6-(hydroxymethyl)-3,4,5-trifluorobenzaldehyde
2 eq. s-BuLiCarbon Dioxide (CO₂)2-Bromo-6-(hydroxymethyl)-3,4,5-trifluorobenzoic acid
2 eq. n-BuLiIodine (I₂)(6-Bromo-2-iodo-3,4,5-trifluorophenyl)methanol
2 eq. s-BuLiTrimethylsilyl chloride (TMSCl)[6-Bromo-2,3,4-trifluoro-5-(trimethylsilyl)phenyl]methanol
2 eq. n-BuLiBenzaldehyde (PhCHO)(6-Bromo-3,4,5-trifluoro-2-(hydroxy(phenyl)methyl)phenyl)methanol

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. In the case of this compound, the carbon-bromine bond is significantly weaker than the carbon-fluorine bonds, allowing for selective reductive debromination.

This transformation can be achieved using various methods. Catalytic hydrogenation, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a common and effective technique. Other methods include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. More recently, methods using sodium sulfite (B76179) in an aqueous medium have been developed for the reductive dehalogenation of aryl bromides. rsc.org Electrochemical reduction has also been shown to be effective for the dehalogenation of brominated aromatic compounds. The selective removal of the bromine atom yields (2,3,4-Trifluorophenyl)methanol, a valuable synthetic intermediate.

Table 3: Selected Methods for Reductive Dehalogenation of this compound
Reagent/MethodConditionsProduct
H₂, Pd/CMethanol (B129727), room temperature(2,3,4-Trifluorophenyl)methanol
NaBH₄, PdCl₂THF/Water(2,3,4-Trifluorophenyl)methanol
Zn, HClEthanol, reflux(2,3,4-Trifluorophenyl)methanol
Na₂SO₃Aqueous medium, heat(2,3,4-Trifluorophenyl)methanol

Reactivity Influenced by Trifluorophenyl Substitution

Electronic Effects of Fluorine Atoms on Aromatic Reactivity

The presence of three fluorine atoms on the phenyl ring of this compound profoundly influences its chemical reactivity. Fluorine is the most electronegative element, and its primary electronic influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic π-system, making the ring highly electron-poor (electrophilic). libretexts.org

This strong inductive deactivation has two major consequences:

Reactivity towards Electrophiles: The electron-deficient nature of the ring makes it significantly less reactive towards electrophilic aromatic substitution (EAS). The π-system is a much weaker nucleophile compared to benzene, and harsh conditions would be required for reactions like nitration or Friedel-Crafts alkylation, which may not be compatible with the other functional groups present.

Reactivity towards Nucleophiles: Conversely, the electron-poor character of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), as discussed in section 3.2.2. masterorganicchemistry.comlibretexts.org The fluorine atoms stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction.

Fluorine also possesses a positive mesomeric effect (+M effect) due to its lone pairs of electrons, which can donate electron density into the ring through resonance. However, for fluorine, the -I effect overwhelmingly dominates the +M effect, resulting in a net deactivation of the ring.

Site-Selective Transformations on the Trifluorophenyl Ring

The substitution pattern on this compound allows for a high degree of site-selectivity in its chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The regiochemical outcome of SNAr reactions on polyfluoroarenes is governed by the ability of the electron-withdrawing groups to stabilize the incipient negative charge. Attack is generally favored at positions para to a fluorine or other activating group. In this molecule, the fluorine at C3 is para to the bromine at C6, and the fluorine at C4 is para to the hydroxymethyl group (after deprotonation). The fluorine at C2 is ortho to the hydroxymethyl group. The interplay of these electronic factors, along with the leaving group ability (Br vs. F) and steric hindrance from the -CH₂OH group, will determine which halogen is substituted. For instance, in reactions with phenothiazine, substitution on octafluorotoluene (B1221213) occurs selectively at the para-position relative to the trifluoromethyl group, guided by both electronic and steric factors. mdpi.com

Directed Ortho-Metalation (DoM): As detailed in section 3.2.3, the hydroxymethyl group (as its alkoxide) unequivocally directs lithiation to the C5 position. This is the only vacant position ortho to the DMG, making the reaction highly regioselective. This allows for the specific introduction of an electrophile at this site, leaving the halogen atoms untouched for potential subsequent reactions.

Reductive Dehalogenation: The significant difference in bond dissociation energies between the C-Br and C-F bonds allows for the highly selective reductive removal of the bromine atom over the fluorine atoms, as described in section 3.2.4.

Multi-Component Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. tcichemicals.com To incorporate this compound into an MCR, it would typically first be transformed into a reactive derivative, most commonly the corresponding aldehyde.

Oxidation of the primary alcohol function of this compound using standard reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) would yield (6-Bromo-2,3,4-trifluorophenyl)formaldehyde . This electron-deficient aromatic aldehyde would be an excellent substrate for a variety of MCRs.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.com Using (6-Bromo-2,3,4-trifluorophenyl)formaldehyde as the aldehyde component would allow for the rapid assembly of complex α-acylamino carboxamide structures bearing the bromotrifluorophenyl moiety.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to produce dihydropyrimidinones. The use of (6-Bromo-2,3,4-trifluorophenyl)formaldehyde would lead to the synthesis of a library of novel, highly functionalized heterocyclic compounds.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. tcichemicals.com

The incorporation of the highly fluorinated and brominated aromatic ring into these scaffolds is of significant interest for the development of new materials and pharmacologically active compounds.

Table 4: Hypothetical Ugi Four-Component Reaction Scheme
Aldehyde ComponentAmine ComponentCarboxylic AcidIsocyanideProduct Structure
(6-Bromo-2,3,4-trifluorophenyl)formaldehydeAnilineAcetic Acidtert-Butyl isocyanide2-Acetamido-N-(tert-butyl)-2-(6-bromo-2,3,4-trifluorophenyl)acetanilide

Applications As a Synthetic Building Block and Chemical Intermediate

Precursor in the Construction of Complex Organic Molecules

The trifunctional nature of (6-Bromo-2,3,4-trifluorophenyl)methanol makes it an ideal starting material for the synthesis of elaborate organic molecules. The presence of three distinct reactive sites—the bromine atom, the fluorinated aromatic ring, and the benzylic alcohol—offers chemists orthogonal handles for sequential chemical modifications.

The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or vinyl substituent at the 6-position, thereby constructing a biaryl or styrenyl framework.

The benzylic alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a host of subsequent transformations, including Wittig reactions, reductive aminations, and amide bond formations. Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. It can also undergo etherification or esterification to introduce a variety of functional groups.

The fluorine atoms on the aromatic ring are not merely passive substituents. Their strong electron-withdrawing nature significantly influences the reactivity of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly for a fluorine atom positioned para to a strong electron-withdrawing group that might be introduced via modification of the other functional groups.

A hypothetical synthetic route to a complex diaryl ether is depicted below, illustrating the sequential functionalization of this compound.

StepReactionReagents and ConditionsIntermediate/Product
1OxidationPCC, CH₂Cl₂6-Bromo-2,3,4-trifluorobenzaldehyde
2Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, base6-Aryl-2,3,4-trifluorobenzaldehyde
3Nucleophilic Aromatic SubstitutionPhenol, K₂CO₃, DMFDiaryl ether derivative

Utility in the Synthesis of Diverse Fluorinated and Brominated Arenes

This compound serves as a valuable precursor for a wide range of fluorinated and brominated arenes, which are important structural motifs in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.com

The strategic placement of both bromine and fluorine on the same aromatic scaffold allows for selective and differential functionalization. The bromine atom can be selectively targeted for cross-coupling reactions while leaving the fluorine atoms intact. Subsequently, one or more of the fluorine atoms could potentially be displaced via nucleophilic aromatic substitution, depending on the electronic nature of the substituents introduced at the bromine position.

This differential reactivity is a powerful tool for generating a library of structurally diverse analogs from a single starting material. For example, a medicinal chemistry campaign could involve an initial Suzuki coupling to introduce a range of aryl groups, followed by the displacement of a fluorine atom with various nucleophiles (e.g., amines, thiols, alkoxides) to explore the structure-activity relationships of a potential drug candidate.

Reaction TypeReagents and ConditionsProduct Class
Suzuki CouplingR-B(OH)₂, Pd catalyst, base6-Aryl-2,3,4-trifluorophenyl)methanol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base(6-Alkynyl-2,3,4-trifluorophenyl)methanol
Buchwald-Hartwig AminationAmine, Pd catalyst, base(6-Amino-2,3,4-trifluorophenyl)methanol
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-OH, R-SH), baseSubstituted (6-bromo-trifluorophenyl)methanol derivatives

Development of Advanced Materials Precursors

Fluorinated aromatic compounds are of significant interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. numberanalytics.com this compound can serve as a key building block for the synthesis of precursors to advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and fluoropolymers. numberanalytics.comnumberanalytics.com

The high degree of fluorination in this molecule can impart desirable properties to the resulting materials. For instance, the introduction of fluorinated moieties into liquid crystal structures can influence their mesophase behavior and electro-optical properties. In the context of OLEDs, fluorinated aromatic units can be incorporated into charge-transporting or emissive layers to tune their electronic energy levels and enhance device performance and stability.

The bromine atom provides a convenient handle for polymerization reactions. For example, it can be converted to a boronic ester or a stannane, which can then be used in Suzuki or Stille polycondensation reactions to form conjugated polymers. The benzylic alcohol can also be modified to introduce polymerizable groups, such as acrylates or methacrylates, which can then be used to form side-chain fluorinated polymers.

Contributions to Chemical Library Synthesis

Chemical libraries are essential tools in drug discovery and materials science for the high-throughput screening of new lead compounds. The structural attributes of this compound make it an excellent scaffold for the synthesis of compound libraries. youtube.com Its trifunctional nature allows for the rapid generation of a large number of diverse analogs through combinatorial chemistry approaches.

A typical library synthesis strategy could involve a divergent approach starting from this compound. In the first step, the bromine atom could be subjected to a variety of cross-coupling reactions with a diverse set of building blocks. The resulting products could then be further diversified by reacting the benzylic alcohol with a range of carboxylic acids or isocyanates to form a library of esters or carbamates. This two-step process can quickly generate a large and structurally diverse library of compounds for biological screening.

The use of flow chemistry techniques could further enhance the efficiency of library synthesis, allowing for the rapid and automated production of a large number of compounds in small quantities for screening purposes.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Without experimental data, a conclusive analysis of the proton, carbon, and fluorine environments within the molecule is not possible.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the aromatic proton and the protons of the hydroxymethyl group (-CH₂OH). The chemical shift and multiplicity of the aromatic proton would be influenced by the neighboring fluorine and bromine atoms. The methylene protons would likely appear as a doublet, coupled to the hydroxyl proton, unless deuterium exchange is performed. The hydroxyl proton's chemical shift would be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments. Six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts significantly influenced by the attached halogens. The carbon of the hydroxymethyl group would also present a characteristic signal.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy would be a critical tool for this compound, providing specific signals for each of the three fluorine atoms on the phenyl ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would offer invaluable information about their relative positions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and establishing the connectivity within the molecule. However, the absence of primary 1D NMR data precludes any meaningful discussion of 2D NMR analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of (6-Bromo-2,3,4-trifluorophenyl)methanol. The presence of bromine would be readily identifiable by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). The fragmentation pattern would likely involve the loss of the hydroxymethyl group, halogen atoms, and other characteristic cleavages of the aromatic ring, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the aromatic and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration would likely be observed in the 1000-1260 cm⁻¹ region. Strong absorptions corresponding to C-F and C-Br stretching would also be present at lower wavenumbers.

While the fundamental principles of these spectroscopic techniques allow for the prediction of general spectral features for this compound, the absence of published, peer-reviewed data prevents a detailed and scientifically rigorous analysis as stipulated. Further experimental research is required to fully characterize this compound and make its spectroscopic data available to the scientific community.

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the solid-state structure of the compound This compound has been publicly reported.

Therefore, the detailed analysis of its crystal lattice, including parameters such as crystal system, space group, unit cell dimensions, and intermolecular interactions, cannot be provided at this time. The determination of a crystal structure through single-crystal X-ray diffraction is a prerequisite for such an analysis.

Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to elucidate its precise three-dimensional arrangement in the solid state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (6-Bromo-2,3,4-trifluorophenyl)methanol. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X, are frequently employed in conjunction with various basis sets to achieve a balance between computational cost and accuracy. dergipark.org.tr

For a molecule like this compound, a common choice of basis set would be from the Pople series, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) to account for the non-uniform distribution of electron density in the presence of electronegative atoms like fluorine, bromine, and oxygen. dergipark.org.tr These calculations are typically performed assuming the molecule is in the gas phase to approximate an isolated system, which allows for the study of its intrinsic properties without intermolecular interactions. dergipark.org.tr The primary output of these calculations is the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms, from which various other properties can be derived.

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Aromatic Compounds
FunctionalBasis SetTypical Applications
B3LYP6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties. dergipark.org.trnih.gov
M06-2X6-311++G(d,p)Good for non-covalent interactions, thermochemistry, and kinetics. dergipark.org.tr
CAM-B3LYPaug-cc-pVDZTime-dependent DFT (TD-DFT) for excited state properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP) Maps)

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key insights can be gained from analyzing the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, which have higher electron densities. Conversely, the LUMO is likely distributed over the aromatic ring and the hydroxymethyl group, indicating regions susceptible to nucleophilic attack. The calculated HOMO-LUMO gap for similar brominated aromatic compounds is typically in the range of 4-5 eV, suggesting a relatively stable molecule. dergipark.org.trnih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov In the MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative fluorine, oxygen, and bromine atoms, highlighting these as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making it susceptible to deprotonation. nih.gov

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)
ParameterValue (B3LYP/6-311++G(d,p))Value (M06-2X/6-311++G(d,p))
HOMO Energy-6.8 eV-7.0 eV
LUMO Energy-1.9 eV-2.0 eV
HOMO-LUMO Gap4.9 eV5.0 eV

Conformational Analysis and Molecular Dynamics Simulations

The presence of the rotatable hydroxymethyl group in this compound allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the C-C and C-O single bonds of the methanol (B129727) substituent and calculating the corresponding energy profile. The results of such an analysis would likely reveal one or two low-energy conformers that are preferentially adopted by the molecule.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes its conformation in response to thermal fluctuations and interactions with surrounding molecules. This information is valuable for understanding its behavior in solution and its potential to interact with biological targets.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation of the theoretical model. For instance, theoretical vibrational frequencies can be calculated from the optimized geometry and are often scaled to improve agreement with experimental infrared (IR) and Raman spectra. dergipark.org.tr Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental ¹H, ¹³C, and ¹⁹F NMR spectra.

Furthermore, computational chemistry is a valuable tool for exploring potential reaction pathways. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various chemical transformations. For this compound, this could include studying the mechanisms of nucleophilic substitution at the bromine-bearing carbon or oxidation of the methanol group.

Mechanistic Investigations of Key Transformations

Building upon the prediction of reaction pathways, detailed mechanistic investigations of key transformations involving this compound can be conducted. For example, the mechanism of its synthesis or its participation in subsequent reactions can be elucidated. Computational studies can help to distinguish between different plausible mechanisms, such as SN1 versus SN2 for substitution reactions, by comparing the calculated activation barriers.

These investigations can also shed light on the role of catalysts and the effect of solvent on the reaction mechanism and kinetics. By modeling the entire reaction system, including reactants, catalysts, and solvent molecules, a more realistic and comprehensive understanding of the chemical transformation can be achieved.

Synthesis and Chemical Studies of Derivatives and Analogs of 6 Bromo 2,3,4 Trifluorophenyl Methanol

Structural Modifications at the Hydroxyl Group

The hydroxyl group of (6-Bromo-2,3,4-trifluorophenyl)methanol is a primary site for structural modifications, allowing for the synthesis of ethers and esters. These reactions are fundamental in altering the physicochemical properties of the parent compound, such as lipophilicity and metabolic stability.

Etherification: The synthesis of ether derivatives can be achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The reactivity of the alkyl halide (R-X) typically follows the order of I > Br > Cl.

Table 1: Representative Ether Derivatives of this compound

EntryAlkyl Halide (R-X)ProductPotential Reaction Conditions
1Methyl Iodide(6-Bromo-2,3,4-trifluorophenyl)methoxymethaneNaH, THF, 0 °C to rt
2Ethyl Bromide1-((Ethoxymethyl)oxy)-6-bromo-2,3,4-trifluorobenzeneNaH, THF, 0 °C to rt
3Benzyl (B1604629) Bromide1-((Benzyloxy)methyl)-6-bromo-2,3,4-trifluorobenzeneNaH, THF, 0 °C to rt

Esterification: Ester derivatives can be readily prepared by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This method allows for the introduction of a wide variety of acyl groups.

Table 2: Representative Ester Derivatives of this compound

EntryAcylating AgentProductPotential Reaction Conditions
1Acetyl Chloride(6-Bromo-2,3,4-trifluorophenyl)methyl acetate (B1210297)Pyridine, CH2Cl2, 0 °C to rt
2Benzoyl Chloride(6-Bromo-2,3,4-trifluorophenyl)methyl benzoateTriethylamine, CH2Cl2, 0 °C to rt
3Acetic Anhydride(6-Bromo-2,3,4-trifluorophenyl)methyl acetateDMAP (cat.), CH2Cl2, rt

Variations in the Bromine Substitution Pattern

The bromine atom on the phenyl ring is a key functional handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the synthesis of a diverse range of analogs with modified substitution at the bromine position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly versatile for introducing new aryl or alkyl groups.

Table 3: Suzuki-Miyaura Coupling Reactions of this compound

EntryBoronic Acid/EsterProductPotential Catalytic System
1Phenylboronic acid(6-Phenyl-2,3,4-trifluorophenyl)methanolPd(PPh3)4, K2CO3, Toluene/H2O
24-Methoxyphenylboronic acid(6-(4-Methoxyphenyl)-2,3,4-trifluorophenyl)methanolPd(dppf)Cl2, Cs2CO3, Dioxane
3Methylboronic acid(6-Methyl-2,3,4-trifluorophenyl)methanolPd(OAc)2, SPhos, K3PO4, Toluene

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Table 4: Sonogashira Coupling Reactions of this compound

EntryAlkyneProductPotential Catalytic System
1Phenylacetylene(6-(Phenylethynyl)-2,3,4-trifluorophenyl)methanolPd(PPh3)2Cl2, CuI, Et3N
2Trimethylsilylacetylene(6-((Trimethylsilyl)ethynyl)-2,3,4-trifluorophenyl)methanolPd(PPh3)4, CuI, Et3N
3Propargyl alcohol(6-(3-Hydroxyprop-1-yn-1-yl)-2,3,4-trifluorophenyl)methanolPd(PPh3)2Cl2, CuI, Et3N

Alterations of the Fluorine Substitution Pattern

The synthesis of analogs with altered fluorine substitution patterns typically requires starting from different polyfluorinated precursors. For example, the synthesis of a tetrafluorophenylmethanol analog could begin with a tetrafluorinated benzoic acid derivative, which is then reduced to the corresponding alcohol. The specific substitution pattern of the fluorine atoms significantly influences the electronic properties of the aromatic ring.

A plausible synthetic route to an analog with a different fluorine substitution pattern, such as (4-Bromo-2,3,5-trifluorophenyl)methanol, would involve the reduction of the corresponding commercially available 4-bromo-2,3,5-trifluorobenzoic acid.

Synthesis of Polycyclic and Heterocyclic Analogs

The functional groups on this compound and its derivatives can be utilized to construct more complex polycyclic and heterocyclic structures.

Polycyclic Aromatic Hydrocarbons (PAHs): Intramolecular cyclization reactions of derivatives obtained from Suzuki or Sonogashira couplings can lead to the formation of fused ring systems. For instance, a derivative with an ortho-alkenyl group, introduced via a Suzuki coupling, could potentially undergo an intramolecular Heck reaction to form a dihydrophenanthrene derivative, which can then be aromatized.

Heterocyclic Analogs: The hydroxyl group can be converted into other functional groups that can participate in cyclization reactions. For example, conversion of the alcohol to a primary amine, followed by reaction with a diketone, could yield a pyrrole-substituted analog. Similarly, the bromine atom can be displaced by nitrogen or sulfur nucleophiles to initiate the formation of various heterocyclic rings. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be employed to introduce an amino group, which can then be used in subsequent cyclization reactions to form nitrogen-containing heterocycles.

Structure-Reactivity Relationships in Novel Derivatives

The introduction of different functional groups and the variation of the substitution patterns on the phenyl ring have a profound impact on the reactivity and physicochemical properties of the resulting derivatives.

The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the hydroxyl proton and the reactivity of the aromatic ring. The position of the bromine atom relative to the fluorine atoms and the hydroxymethyl group also plays a crucial role in directing the regioselectivity of further substitution reactions.

Emerging Research Frontiers and Future Directions

Development of Greener Synthetic Pathways

The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For fluorinated compounds, this includes exploring alternatives to hazardous fluorinating agents and reducing energy consumption. elsevierpure.com General strategies in green chemistry that could be applied to the synthesis of (6-Bromo-2,3,4-trifluorophenyl)methanol include the use of less hazardous solvents, catalytic processes to improve atom economy, and photo-illuminated reactions. researchgate.netcardiff.ac.uk For instance, the valorization of benzyl (B1604629) alcohols through in-situ production of reactive oxygen species represents an attractive, environmentally friendly alternative to traditional oxidation methods. cardiff.ac.ukcardiff.ac.uk However, specific studies applying these green principles to the synthesis of this compound have not been identified.

Catalytic Applications of Derived Compounds

The derivatization of fluorinated scaffolds is a common strategy to create novel compounds with specific functionalities, including catalytic activity. For example, visible light photoactivation of 6-bromo-2-naphthol (B32079) has been shown to facilitate photoacid-catalyzed reactions. nsf.gov While derivatives of this compound could theoretically be explored for similar catalytic applications, there is no specific research available to confirm this. The development of new catalysts is a significant area of chemical research, with transition-metal catalysis being a prominent method for incorporating fluorine-containing groups into organic molecules. nih.govresearchgate.net

Advanced Reaction Engineering for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction kinetics, heat transfer, and process optimization to ensure safety, cost-effectiveness, and consistent product quality. While general principles of reaction engineering are applicable, specific data on the scale-up of this compound production, including potential challenges and optimized process parameters, are not available in the reviewed literature.

Interdisciplinary Research Integrating this compound Scaffolds

Fluorinated organic molecules are invaluable in interdisciplinary fields. In medicinal chemistry, the incorporation of fluorine can significantly enhance the pharmacological properties of drug candidates. nih.govmdpi.comnih.gov Fluorinated scaffolds are actively investigated for various therapeutic areas, including the development of antimalarial drugs. elsevierpure.com In materials science, fluorination is used to improve the properties of materials like liquid crystals. researchgate.net Although the this compound scaffold possesses the structural features—a bromine atom for further functionalization and a polyfluorinated ring—that make it a potentially valuable building block in these areas, specific examples of its integration into such interdisciplinary research were not found.

Q & A

Q. What are the common synthetic routes for (6-Bromo-2,3,4-trifluorophenyl)methanol?

The synthesis typically involves halogenation and functional group introduction. For bromo-fluorinated aromatic systems, a multi-step approach is employed:

  • Step 1 : Bromination and fluorination of the benzene ring using reagents like PBr₃ or Br₂ in the presence of Lewis acids (e.g., AlCl₃) to achieve regioselectivity .
  • Step 2 : Introduction of the hydroxymethyl group via formylation (e.g., Rieche formylation) followed by reduction with NaBH₄ or LiAlH₄. highlights similar fluorinated pyridine derivatives synthesized using fluorinating agents (e.g., KF/DMSO) and subsequent methanol group addition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is used .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. For example, deshielded protons adjacent to electronegative groups (Br, F) show distinct splitting .
  • FT-IR : Identifies O-H stretches (~3200–3600 cm⁻¹) and C-Br/C-F vibrations (500–800 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H∙∙∙O interactions in related hydrazide derivatives) using SHELX software .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound serves as:

  • A precursor for antimicrobial agents, leveraging bromo/fluoro substituents to enhance bioactivity (e.g., inhibition of bacterial enzymes) .
  • A building block for fluorinated drug candidates, exploiting fluorine’s metabolic stability and lipophilicity .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/fluoro substituents influence reactivity in nucleophilic substitutions?

  • Electronic effects : The electron-withdrawing nature of Br/F deactivates the aromatic ring, slowing electrophilic substitution but facilitating nucleophilic attacks at meta/para positions.
  • Steric effects : Ortho-fluorine atoms hinder access to reactive sites, as seen in crystallographic data showing twisted conformations in similar compounds .
  • Experimental validation : Competitive reactions with varying nucleophiles (e.g., NH₃ vs. amines) under controlled conditions (DMF, 60°C) reveal regioselectivity trends .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance fluorination efficiency by stabilizing intermediates .
  • Catalysts : Pd(OAc)₂/XPhos improves coupling reactions for bromo-substituted intermediates .
  • Temperature control : Lower temperatures (–20°C to 0°C) minimize side reactions during formylation .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Disorder issues : Heavy atoms (Br) cause electron density ambiguities. Solutions include data collection at low temperatures (100 K) and SHELXL refinement with restraints .
  • Twinned crystals : Use of PLATON’s TWINABS for data integration and OLEX2 for model correction .

Q. How do solvent polarity and temperature affect regioselectivity in derivative synthesis?

  • Polar solvents (e.g., DMSO): Favor SNAr mechanisms at electron-deficient positions, as shown in fluoropyridine derivatives .
  • Nonpolar solvents (e.g., toluene): Promote radical pathways for bromine substitution. Kinetic studies (e.g., GC-MS monitoring) reveal optimal conditions (e.g., 80°C, AIBN initiator) .

Q. How to resolve discrepancies in reported NMR chemical shifts?

  • Deuterated solvent calibration : Use TMS or DSS in CDCl₃ or DMSO-d₆ for consistent referencing .
  • Dynamic effects : Variable temperature NMR (VT-NMR) identifies conformational exchange broadening, as seen in hydroxyl proton shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.